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molecular formula C11H13ClN2O B8379410 6-Amino-1-(3-chloropropionyl)indoline

6-Amino-1-(3-chloropropionyl)indoline

Cat. No. B8379410
M. Wt: 224.68 g/mol
InChI Key: JZOXBTDTESIEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773618

Procedure details

400 mg (1.8 mmol) of 6-amino-1-(3-chloropropionyl)indoline (prepared as described in Preparation 6) were dissolved in 5 ml of water and 2.5 ml of concentrated aqueous hydrochloric acid, and a solution of 140 mg (2.0 mmol) of sodium nitrite in 1 ml of water was added to the solution while ice-cooling so that the internal temperature was maintained at 10° C. or lower. The mixture was then stirred while ice-cooling for 30 minutes. At the end of this time, 730 mg (3.0 mmol) of fluoboric acid (as a 42% w/v aqueous solution) were added to the mixture while ice-cooling and the mixture was stirred at the same temperature for 1 hour. The crystals which precipitated were then collected by filtration and dried over phosphorous pentoxide in a desiccator under reduced pressure by means of a vacuum pump overnight. They were then dissolved in 10 ml of dodecane, and the mixture was heated to 180° C., and then stirred for 1 hour. At the end of this time, the reaction solution was cooled to room temperature, and then poured into ice. The mixture was then extracted with ethyl acetate. The organic extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 160 mg (0.7 mmol) of the title compound as crystals (yield: 39%).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][N:8]2[C:11](=[O:15])[CH2:12][CH2:13][Cl:14])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[H+].[B-](F)(F)(F)[F:22]>O.Cl>[Cl:14][CH2:13][CH2:12][C:11]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([F:22])[CH:10]=2)[CH2:6][CH2:7]1)=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC1=CC=C2CCN(C2=C1)C(CCCl)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
730 mg
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Three
Name
Quantity
140 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred while ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling so that the internal temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were then collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide in a desiccator under reduced pressure by means of a vacuum pump overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
They were then dissolved in 10 ml of dodecane
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 180° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time, the reaction solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)N1CCC2=CC=C(C=C12)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.7 mmol
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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